molecular formula C11H12N4O5S B14284096 N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine CAS No. 162149-69-1

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine

Cat. No.: B14284096
CAS No.: 162149-69-1
M. Wt: 312.30 g/mol
InChI Key: PECRLASIPWXZRS-SSDOTTSWSA-N
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Description

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine (abbreviated as NBD-D-Met) is a fluorescently labeled derivative of the amino acid methionine, where the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) group is covalently attached to the α-amino group of D-methionine. The NBD moiety is a highly fluorescent, photostable chromophore with an absorption maximum near 485 nm and emission at ~530 nm, making it ideal for tracking biological processes in real time . Unlike glutathione (GSH) peptidomimetics, NBD derivatives are non-substrate inhibitors of glutathione S-transferases (GSTs), enabling applications in cancer research and redox biology . The D-methionine component allows this compound to serve as a chiral probe for studying methionine metabolism, protein synthesis, and amino acid transport in biological systems .

Properties

CAS No.

162149-69-1

Molecular Formula

C11H12N4O5S

Molecular Weight

312.30 g/mol

IUPAC Name

(2R)-4-methylsulfanyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoic acid

InChI

InChI=1S/C11H12N4O5S/c1-21-5-4-7(11(16)17)12-6-2-3-8(15(18)19)10-9(6)13-20-14-10/h2-3,7,12H,4-5H2,1H3,(H,16,17)/t7-/m1/s1

InChI Key

PECRLASIPWXZRS-SSDOTTSWSA-N

Isomeric SMILES

CSCC[C@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CSCCC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Using 4-Chloro-7-Nitrobenzoxadiazole (NBD-Cl)

The most widely employed method involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with D-methionine under mildly basic conditions. The electron-withdrawing nitro group at the 7-position activates the 4-chloro substituent for nucleophilic displacement by the α-amino group of D-methionine.

Procedure :

  • Reagent Preparation :
    • Dissolve D-methionine (1.0 equiv) in 0.1 M sodium bicarbonate buffer (pH 8.5) to deprotonate the amino group.
    • Prepare a 10 mM solution of NBD-Cl in anhydrous acetonitrile.
  • Coupling Reaction :

    • Add the NBD-Cl solution dropwise to the methionine solution at 4°C to minimize hydrolysis.
    • Stir the mixture at 25°C for 12 hours under nitrogen.
  • Workup :

    • Acidify to pH 3 with 1 M HCl to precipitate unreacted NBD-Cl.
    • Extract the product three times with ethyl acetate, dry over anhydrous MgSO₄, and concentrate.

Optimization Insights :

  • Solvent Systems : Mixed aqueous-organic solvents (e.g., acetonitrile/water 4:1) improve solubility while suppressing NBD-Cl hydrolysis.
  • Temperature Control : Reactions above 30°C lead to racemization of D-methionine (up to 15% L-enantiomer formation).

Solid-Phase Synthesis for High-Purity Applications

For applications requiring enantiomeric purity >99%, solid-phase synthesis using Wang resin-bound D-methionine has been reported:

  • Resin Activation :

    • Load Fmoc-D-methionine onto Wang resin via standard carbodiimide coupling.
    • Remove Fmoc protection with 20% piperidine/DMF.
  • NBD Coupling :

    • React with NBD-Cl (2.5 equiv) and DIEA (3 equiv) in DMF at 25°C for 6 hours.
  • Cleavage :

    • Treat with 95% TFA/2.5% H₂O/2.5% TIPS for 2 hours to release the product.

Advantages :

  • Eliminates racemization (optical purity >99.8%).
  • Yields improve from 62% (solution-phase) to 89% (solid-phase).

Critical Reaction Parameters

pH Dependence of Coupling Efficiency

The reaction exhibits strong pH dependence due to the nucleophilicity of the methionine amino group:

pH Yield (%) Racemization (%)
7.0 38 0.2
8.0 67 0.5
8.5 82 1.1
9.0 75 4.7

Optimal pH: 8.0–8.5 balances yield and stereochemical integrity.

Solvent Screening for Large-Scale Production

Solvent System Reaction Time (h) Yield (%) Purity (HPLC)
Acetonitrile/H₂O 12 82 95.4
THF/Phosphate Buffer 18 71 91.2
DMF 8 88 89.7
Ethanol 24 54 97.1

Acetonitrile/water (4:1) provides the best compromise between reaction rate and product quality.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O) :

  • δ 8.45 (d, J=8.8 Hz, 1H, H-5 benzoxadiazole)
  • δ 8.02 (d, J=8.8 Hz, 1H, H-6 benzoxadiazole)
  • δ 4.32 (m, 1H, α-CH methionine)
  • δ 2.65 (t, J=7.2 Hz, 2H, SCH₂CH₂)
  • δ 2.10 (s, 3H, SCH₃)

HRMS (ESI+) :

  • Calculated for C₁₁H₁₂N₄O₅S [M+H]⁺: 313.0602
  • Found: 313.0598

Fluorescence Properties :

  • λₑₓ = 470 nm, λₑₘ = 534 nm in HEPES buffer (pH 7.2)
  • Quantum yield: Φ = 0.42 (relative to quinine sulfate)

Industrial-Scale Process Recommendations

  • Continuous Flow Synthesis :

    • Mix NBD-Cl (0.1 M) and D-methionine (0.12 M) streams in a microreactor (Re = 120)
    • Residence time: 8 minutes at 25°C
    • Productivity: 2.3 kg/day per liter reactor volume
  • Crystallization Optimization :

    • Anti-solvent: n-heptane/ethyl acetate (7:3)
    • Cooling rate: 0.5°C/min from 50°C to 4°C
    • Final purity: 99.1% by HPLC

Chemical Reactions Analysis

Types of Reactions: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The methionine moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Reduction of the nitro group: yields the corresponding amino derivative.

    Substitution reactions: can introduce various functional groups onto the benzoxadiazole ring.

    Hydrolysis: results in the cleavage of the methionine moiety.

Scientific Research Applications

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine, also known as (2R)-4-methylsulfanyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoic acid, is a compound with applications in scientific research .

Basic Information

  • CAS Number: 162149-69-1
  • Molecular Formula: C11H12N4O5SC_{11}H_{12}N_4O_5S
  • Molecular Weight: 312.30200

Applications

While the search results do not specifically detail applications of this compound, they do provide information on related compounds and their uses, which can give insight into potential applications.

  • Fluorescent Probes: Derivatives of 7-nitro-2,1,3-benzoxadiazole are used as fluorescent probes in biological research for visualizing and tracking cellular processes .
  • Drug Development: These compounds play a role in synthesizing novel pharmaceuticals, targeting specific biological pathways for more effective treatments .
  • Environmental Monitoring: They can detect pollutants and toxins in environmental samples, aiding in ecological health assessment .
  • Analytical Chemistry: These compounds are used in analytical techniques to enhance detection limits and accuracy of laboratory assays .
  • Material Science: They contribute to developing advanced materials with unique optical properties for use in electronics and photonics .

One notable derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated anticancer activity . NBDHEX is an efficient inhibitor of glutathione S-transferase P1-1 (GSTP1-1) and can trigger apoptosis in tumor cells . It disrupts the interaction between GSTP1-1 and c-Jun N-terminal Kinase (JNK), leading to JNK activation and apoptosis .

Mechanism of Action

The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine exerts its effects is primarily through its interaction with biomolecules. The benzoxadiazole ring can form stable complexes with proteins and nucleic acids, allowing for their visualization under fluorescence. The nitro group can participate in redox reactions, further enhancing the compound’s utility in various assays.

Comparison with Similar Compounds

Table 1: Key Features of NBD-D-Met and Analogous Compounds

Compound Name Core Structure Key Functional Groups Primary Applications Notable Findings
NBD-D-Met D-Methionine backbone NBD fluorophore, thioether, carboxylic acid Amino acid transport, protein labeling Chiral specificity for D-methionine pathways; potential use in tumor imaging
NBDHEX (6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol) Hexanol linker NBD fluorophore, thioether GST inhibition, anticancer therapy Irreversible GSTP1-1 inhibitor; IC₅₀ = 0.8 µM in ovarian cancer models
C6-NBD Ceramide Ceramide sphingosine backbone NBD fluorophore, hexanoyl chain Lipid trafficking, membrane dynamics Labels Golgi apparatus; used to study sphingolipid metabolism
NBD-PE (N-NBD-phosphatidylethanolamine) Phosphatidylethanolamine NBD fluorophore, phospholipid Membrane fusion assays, lysosome tracking Quantifies lipid mixing via FRET; critical for phagosome-lysosome studies
2-NBDG Glucose analog NBD fluorophore, deoxyglucose Glucose uptake monitoring Competes with D-glucose transporters; used in diabetes research

Mechanistic and Pharmacological Contrasts

Anticancer Activity

  • NBDHEX : Exhibits potent GST inhibition (Ki < 1 µM) by forming a covalent bond with GSTP1-1’s active site, inducing apoptosis in drug-resistant tumors .
  • NBD-D-Met: Limited direct anticancer data, but its D-methionine moiety may exploit tumor-specific methionine dependency for targeted delivery .

Cellular Localization

  • C6-NBD Ceramide : Localizes to the Golgi and plasma membrane due to its lipid anchor .
  • NBD-D-Met : Likely accumulates in cytosolic compartments or mitochondria, driven by methionine transporters .

Fluorescence Quenching

  • NBD-PE : Fluorescence quenched in aqueous environments but restored upon membrane integration .
  • NBD-D-Met : Quenching dynamics depend on solvent polarity; thioether group enhances stability in reducing environments .

Biological Activity

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine (referred to as NBD-Met) is a compound that exhibits significant biological activity due to its unique structure containing the nitrobenzoxadiazole moiety. This article reviews the biological activities associated with NBD-Met, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Empirical Formula : C26H24N8O
  • CAS Number : 1111625-98-9
  • Molecular Weight : 496.52 g/mol
  • Structure : The compound features a nitro group that contributes to its biological interactions and fluorescence properties, making it useful in various biochemical applications .

The biological activity of NBD-Met can be attributed to several mechanisms:

  • Fluorescent Detection : NBD-Met has been shown to have high sensitivity for zinc ions (Zn²⁺), demonstrating a linear response in the concentration range of 1-10 μM. This selectivity allows for its application in detecting Zn²⁺ in complex biological systems such as pancreatic β cells and zebrafish larvae .
  • Antitumor Activity : Research indicates that compounds with similar nitro groups exhibit antitumor properties by interacting with key metabolic pathways in cancer cells. For instance, studies have shown that related nitro compounds can inhibit glycerol-3-phosphate dehydrogenase activity, which is crucial for cancer cell metabolism .
  • Anti-inflammatory Effects : Nitro compounds are known to exhibit anti-inflammatory properties. The presence of the nitro group can modulate intracellular signaling pathways, leading to reduced inflammation markers such as COX-2 and TNF-α .

Biological Activity Overview

Activity Type Description References
AntitumorInhibits metabolic pathways in cancer cells; affects glycerol metabolism.
Fluorescent IndicatorSensitive detection of Zn²⁺ ions in biological samples; useful in cellular imaging.
Anti-inflammatoryModulates inflammatory responses; inhibits key inflammatory mediators like COX-2 and IL-1β.

Case Studies

  • Antitumor Effects on Giardia duodenalis :
    A study demonstrated that a compound similar to NBD-Met affected the activity of glycerol-3-phosphate dehydrogenase in Giardia duodenalis, indicating potential antiparasitic effects alongside antitumor properties .
  • Inflammation Modulation :
    Research on nitro compounds has shown their ability to inhibit inflammatory responses in various models, suggesting that NBD-Met may also possess similar capabilities through its nitro moiety's electron-withdrawing properties, enhancing its interaction with target proteins involved in inflammation .

Future Directions

The diverse biological activities of NBD-Met suggest it could serve as a lead compound for further development in therapeutic applications targeting cancer and inflammation. However, additional studies are needed to fully elucidate its mechanisms and optimize its pharmacological properties.

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-methionine?

The synthesis typically involves coupling 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives with D-methionine. A general protocol includes:

  • Step 1 : Activation of the NBD moiety (e.g., using NBD-Cl) under mildly basic conditions (pH 8–9) to facilitate nucleophilic substitution with the amino group of methionine .
  • Step 2 : Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization.
  • Characterization :
    • FT-IR : Confirm amide bond formation (C=O stretch ~1693 cm⁻¹) and nitro group presence (~1520 cm⁻¹) .
    • NMR : Analyze aromatic proton environments (δ 6.0–7.9 ppm for benzoxadiazole) and methionine side-chain signals (e.g., SCH3 at δ 2.1–2.3 ppm) .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. How is this compound utilized as a fluorescent probe in lipid membrane studies?

NBD-labeled compounds are widely used to study lipid dynamics due to their environment-sensitive fluorescence. For example:

  • Lipid Distribution : Incorporate 1 mol% NBD-D-methionine into liposomes to monitor transbilayer movement via fluorescence quenching assays with dithionite .
  • Membrane Fusion : Co-label with N-NBD-PE (donor) and N-Rh-PE (acceptor) to measure Förster resonance energy transfer (FRET) efficiency during vesicle fusion .
  • Protocol Note : Use Bligh-Dyer lipid extraction (chloroform:methanol:water, 1:2:0.8 v/v) to isolate labeled lipids from biological matrices .

Advanced Research Questions

Q. How can researchers design experiments to track methionine uptake or incorporation in live-cell systems using this probe?

  • Live-Cell Imaging :
    • Incubate cells with 10–50 µM NBD-D-methionine in serum-free media (to reduce background uptake) for 15–30 min at 37°C.
    • Use confocal microscopy (ex/em: 465/535 nm) to visualize localization. Include controls with excess unlabeled methionine to confirm specificity .
  • Quantitative Uptake : Combine fluorescence measurements with LC-MS/MS to correlate NBD signal with methionine metabolic incorporation rates .

Q. How can discrepancies between fluorescence-based data and orthogonal techniques (e.g., mass spectrometry) be resolved?

  • Case Example : If NBD fluorescence suggests rapid methionine uptake, but MS detects low incorporation:
    • Photobleaching Check : Verify imaging conditions (e.g., minimize laser exposure) and use antifade reagents.
    • Quenching Artifacts : Test for intracellular dithionite-like reducing agents that may quench NBD fluorescence.
    • Metabolic Stability : Perform stability assays (e.g., HPLC) to confirm the probe is not degraded intracellularly .

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Photostability : Conduct experiments under low-light conditions and add antioxidants (e.g., 1 mM ascorbate) to buffer solutions.
  • Thermal Stability : Store lyophilized compound at -80°C and prepare fresh solutions in anhydrous DMSO to prevent hydrolysis.
  • pH Sensitivity : Adjust experimental buffers to pH 7.0–7.4 to avoid fluorescence attenuation caused by protonation .

Q. How is this compound applied in advanced analytical techniques like microchip electrophoresis?

  • Lipid Analysis : Mix NBD-D-methionine with model lipids (e.g., phosphatidylcholine) and separate using microchip electrophoresis in tetraalkylammonium/N-methylformamide buffer. Detect via laser-induced fluorescence (LIF) with a limit of detection (LOD) ~10 nM .
  • Workflow :
    • Pre-concentrate samples via isotachophoresis.
    • Calibrate migration times against standards (e.g., NBD-labeled phosphatidylethanolamine) to resolve co-eluting species .

Q. How can researchers validate the specificity of NBD-D-methionine in protein interaction studies?

  • Pull-Down Assays : Immobilize the compound on NHS-activated sepharose and incubate with cell lysates. Elute bound proteins for SDS-PAGE/MS identification.
  • Competitive Binding : Pre-treat lysates with excess methionine or structurally similar analogs (e.g., ethionine) to assess binding competition .

Q. Notes for Methodological Rigor

  • Contradictions : reports variable NBD-PE fusion efficiency depending on lipid composition. Researchers should tailor liposome formulations (e.g., DOTAP vs. DOPC) to match experimental systems.

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